1-(7-Bromoisoquinolin-3-yl)ethanone
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Overview
Description
1-(7-Bromoisoquinolin-3-yl)ethanone is a chemical compound with the molecular formula C11H8BrNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 1-(7-Bromoisoquinolin-3-yl)ethanone typically involves the bromination of isoquinoline derivatives followed by acylation. One common method includes the use of 7-bromoisoquinoline as a starting material, which undergoes a Friedel-Crafts acylation reaction with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(7-Bromoisoquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Amines, thiols, and other nucleophilic species.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted isoquinoline derivatives.
Scientific Research Applications
1-(7-Bromoisoquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-Bromoisoquinolin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ethanone group play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
1-(7-Bromoisoquinolin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Bromoisoquinolin-1-yl)ethanone: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
1-(7-Chloroisoquinolin-3-yl)ethanone: Chlorine instead of bromine, which may affect its chemical properties and biological activity.
Properties
Molecular Formula |
C11H8BrNO |
---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
1-(7-bromoisoquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)11-5-8-2-3-10(12)4-9(8)6-13-11/h2-6H,1H3 |
InChI Key |
HSEJCKWWRZDRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C2C=C(C=CC2=C1)Br |
Origin of Product |
United States |
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